3-(4-Nitrobenzoyl)quinoline
Overview
Description
3-(4-Nitrobenzoyl)quinoline is a chemical compound with the molecular formula C16H10N2O3 . It is a derivative of quinoline, a class of compounds that have been used as a scaffold for drug development .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a nitrobenzoyl group . The exact structure details are not provided in the search results.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, quinoline derivatives are known to undergo various transformations, including alkylation, thiolation, and ring contraction .
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- 3-(4-Nitrobenzoyl)quinoline and its derivatives can be synthesized through various chemical reactions. For instance, 3-benzoylquinolines, which are structurally related to this compound, can be synthesized in a one-pot operation involving treatment with Fe/AcOH (Basavaiah, Reddy & Rao, 2006).
- Electrochemical methods have been employed for the preparation of quinoline derivatives, including those structurally similar to this compound (Hazard, Jubault, Mouats & Tallec, 1986).
- Research into the hydrogen-bonded structures of quinoline compounds, which include nitro-substituted benzoic acid and quinoline combinations, offers insights into the structural properties of similar compounds (Gotoh & Ishida, 2009).
Photophysical and Electrochemical Properties
- Studies on quinoline derivatives, such as 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, focus on their photophysical behaviors, demonstrating the applications of these compounds in areas like fluorescence spectroscopy (Padalkar & Sekar, 2014).
Potential Applications in Organic Chemistry
- Synthesis techniques for various quinoline derivatives highlight the versatility of these compounds in organic chemistry. For example, the synthesis of 3-(4-Nitrobenzoyl)-2-phenylquinoline through double C2/C3 functionalization illustrates the compound's role in complex organic synthesis (Belyaeva, Nikitina, Afonin & Trofimov, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit potential anticancer activity with egfr inhibitory activity
Mode of Action
3-(4-Nitrobenzoyl)quinoline is synthesized in one step by simultaneous double C2/C3 functionalization of the pyridine ring of the quinoline molecule by the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide
properties
IUPAC Name |
(4-nitrophenyl)-quinolin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-16(11-5-7-14(8-6-11)18(20)21)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDYXEFKQLAQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285220 | |
Record name | (4-Nitrophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-16-0 | |
Record name | (4-Nitrophenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Nitrophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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